molecular formula C25H30N4O B11191020 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one

6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one

Cat. No.: B11191020
M. Wt: 402.5 g/mol
InChI Key: VCKPMZBBIMLEGZ-UHFFFAOYSA-N
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Description

6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidinone core, substituted with a phenylpiperazine and an isopropylbenzyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. The core can be synthesized through a condensation reaction between appropriate aldehydes and amines under controlled conditions. The phenylpiperazine and isopropylbenzyl groups are then introduced through nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activities. The exact pathways and molecular targets involved are still under investigation, but studies suggest that this compound may influence serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
  • 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole

Uniqueness

Compared to similar compounds, 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the isopropylbenzyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in biological applications .

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

4-methyl-2-(4-phenylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C25H30N4O/c1-18(2)21-11-9-20(10-12-21)17-23-19(3)26-25(27-24(23)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,18H,13-17H2,1-3H3,(H,26,27,30)

InChI Key

VCKPMZBBIMLEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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